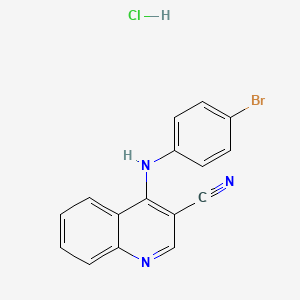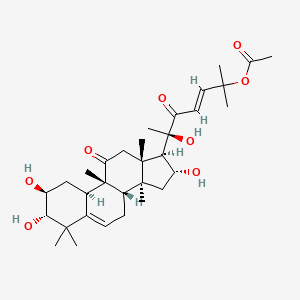
Cucurbitacin Q1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cucurbitacin Q1 is a naturally occurring compound found in various plant species, particularly within the Cucurbitaceae family. It belongs to the group of cucurbitacins, which are cucurbitane-type tetracyclic triterpenoid saponins. These compounds exhibit diverse biological activities, including anti-inflammatory, antioxidant, antimalarial, antimicrobial, hepatoprotective, and antitumor properties .
Synthesis Analysis
While cucurbitacins are abundant in nature, their isolation can be challenging. Researchers have developed chemical synthesis methods to overcome this limitation. The detailed chemical structure of this compound can be found in Figures S1, S2, and S3 of the relevant literature .
Molecular Structure Analysis
This compound is a tetracyclic terpene with a steroidal structure. It consists of 30 carbon atoms arranged in its basic skeleton. For precise chemical data, refer to the supplementary material in the Additional file 1 of the research .
Chemical Reactions Analysis
The synthesis of cucurbitacins involves intricate chemical reactions. Detailed information on the synthesis process can be found in Figures S4 to S12 of the Additional file 1 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity
- Cucurbitacin compounds, including Cucurbitacin Q1, have demonstrated significant anticancer properties in various studies. They have been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in different cancer cell lines, including lung, cervical, and breast cancer, among others. The mechanisms involve modulation of signaling pathways such as JAK-STAT3, MAPK, and PI3K/Akt, which are crucial in cancer cell survival and proliferation (Liu et al., 2021); (Sikander et al., 2016); (Wakimoto et al., 2008).
Anti-Inflammatory Effects
- Cucurbitacin compounds have shown significant anti-inflammatory effects. For instance, they have been found to modulate inflammatory responses and pathways in various models, such as in a rodent model of periodontitis and in lymphocytes. This involves the regulation of inflammatory mediators and signals like TNF-α, COX-2, and RANK/RANKL/OPG (Zhong et al., 2020); (Wang et al., 2014).
Immunomodulatory Properties
- Cucurbitacin E, closely related to this compound, has been found to have immunomodulatory effects. These effects include modulation of immune responses, which can be beneficial in treating inflammatory diseases and potentially augmenting cancer treatments (Attard & Martinoli, 2015).
Mechanisms of Action
- The mechanisms through which cucurbitacins exert their effects are diverse and complex. They involve targeting various cellular processes and signaling pathways, including JAK-STAT, MAPK, PI3K/Akt, and others. This broad spectrum of activity makes them promising candidates for therapeutic applications, especially in diseases where these pathways are dysregulated (Cai et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMTWXDWFWZHV-OBTWUPKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

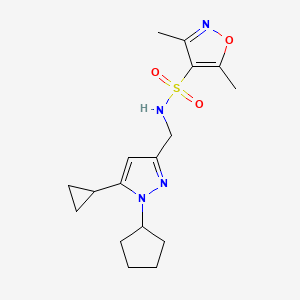

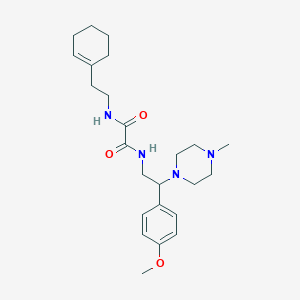

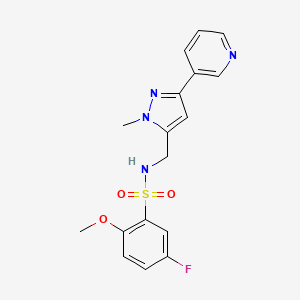
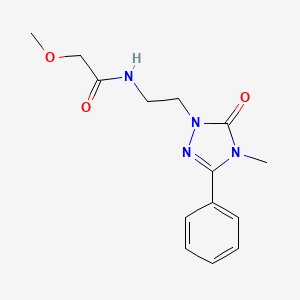
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2733630.png)

![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)
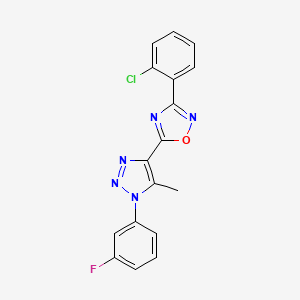
![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)

